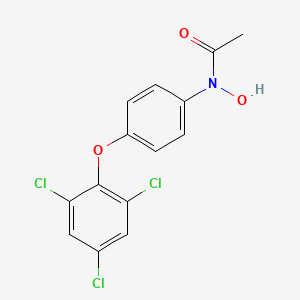
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H10Cl3NO3 and a molecular weight of 346.593 g/mol This compound is characterized by the presence of a hydroxy group, an acetamide group, and a trichlorophenoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide typically involves the reaction of 2,4,6-trichlorophenol with 4-aminophenol to form an intermediate compound. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The trichlorophenoxy group can interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N-phenylacetamide: Similar structure but lacks the trichlorophenoxy group.
N-Hydroxy-N-(4-chlorophenyl)acetamide: Contains a single chlorine atom instead of three.
N-Hydroxy-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of the trichlorophenoxy group.
Uniqueness
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
98911-09-2 |
|---|---|
Formule moléculaire |
C14H10Cl3NO3 |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
N-hydroxy-N-[4-(2,4,6-trichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H10Cl3NO3/c1-8(19)18(20)10-2-4-11(5-3-10)21-14-12(16)6-9(15)7-13(14)17/h2-7,20H,1H3 |
Clé InChI |
DVPBBFAVKHGTBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


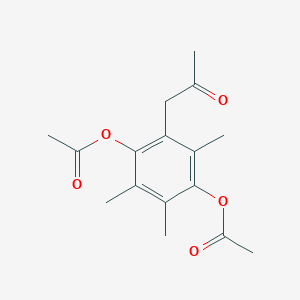
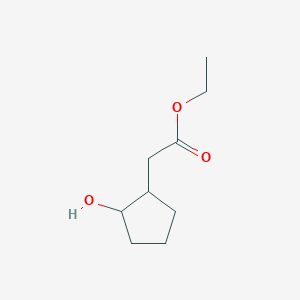
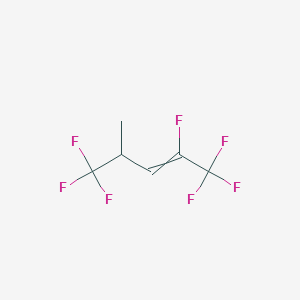
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
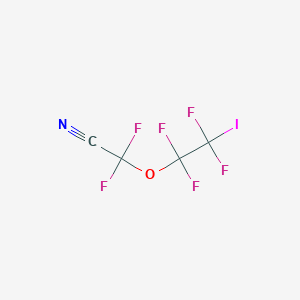

![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)

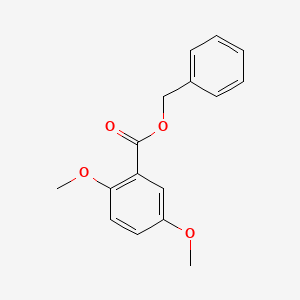
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
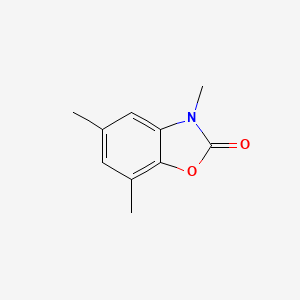
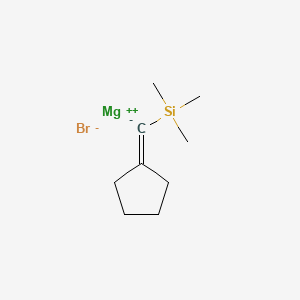
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)
